molecular formula C15H11BrN4O B5257414 N-(4-bromophenyl)-4-(1,2,4-triazol-4-yl)benzamide

N-(4-bromophenyl)-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5257414
M. Wt: 343.18 g/mol
InChI Key: APWDVYVAYRIQGT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides

Properties

IUPAC Name

N-(4-bromophenyl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O/c16-12-3-5-13(6-4-12)19-15(21)11-1-7-14(8-2-11)20-9-17-18-10-20/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWDVYVAYRIQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(1,2,4-triazol-4-yl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 4-amino-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring or the benzamide moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(1,2,4-triazol-4-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and bromophenyl group could play crucial roles in binding to these targets and exerting the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide
  • N-(4-fluorophenyl)-4-(1,2,4-triazol-4-yl)benzamide
  • N-(4-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide

Uniqueness

N-(4-bromophenyl)-4-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound a versatile intermediate in synthetic chemistry.

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